molecular formula C10H11FN4 B1475884 3-Azido-1-(4-fluorobenzyl)azetidine CAS No. 2098009-82-4

3-Azido-1-(4-fluorobenzyl)azetidine

Cat. No.: B1475884
CAS No.: 2098009-82-4
M. Wt: 206.22 g/mol
InChI Key: QRMUNVZCHHGXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(4-fluorobenzyl)azetidine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azido-1-(4-fluorobenzyl)azetidine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound can lead to cumulative effects on cellular processes, potentially affecting cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, and disruption of physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may facilitate its uptake, distribution, and localization within cells. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the azido group can be used for site-specific labeling of proteins within organelles, enabling the study of subcellular processes. The fluorobenzyl moiety may also influence the compound’s localization by interacting with membrane-bound proteins or lipid bilayers .

Properties

IUPAC Name

3-azido-1-[(4-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMUNVZCHHGXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.